Walrycin B
Overview
Description
Walrycin B is a novel antibacterial compound that specifically targets the essential WalR response regulator in Gram-positive bacteria. It is an analogue of toxoflavin and has shown potent activity against bacteria such as Bacillus subtilis and Staphylococcus aureus . This compound is also known for its inhibitory effects on the SARS-CoV-2 3CL protease, making it a compound of interest in antiviral research .
Mechanism of Action
Target of Action
Walrycin B is a novel antibacterial compound that specifically targets the essential WalR response regulator . WalR is a response regulator that is essential for bacterial viability . It plays a crucial role in controlling and coordinating cell wall metabolism with cell division in bacteria .
Mode of Action
This compound interacts with its target, WalR, to cause bactericidal effects . It inhibits the WalR-induced repression of EGFP signaling in a reporter assay in a concentration-dependent manner . This interaction leads to changes in the expression of WalR regulon genes .
Biochemical Pathways
The biochemical pathways affected by this compound are those controlled by the WalR response regulator. These pathways are involved in cell wall metabolism and cell division in bacteria . The inhibition of WalR by this compound disrupts these pathways, leading to bactericidal effects .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. Specifically, it has been shown to have a strong minimum inhibitory concentration (MIC) for Bacillus subtilis and Staphylococcus aureus . The compound leads to phenotypes consistent with those of cells starved for the WalK/WalR system, causing bactericidal effects . In B. subtilis, cells form extremely long aseptate filaments, and in S. aureus, cells form large aggregates .
Action Environment
It is known that the compound is effective against gram-positive bacteria , suggesting that its efficacy may be influenced by the presence of such bacteria in the environment
Biochemical Analysis
Biochemical Properties
Walrycin B plays a significant role in biochemical reactions, particularly as a WalR response regulator inhibitor . WalR is a response regulator essential to bacterial viability . By inhibiting WalR, this compound can effectively inhibit bacterial growth .
Cellular Effects
This compound has been shown to have a potent activity of inhibiting bacteria growth . It exerts its effects by inhibiting the WalR response regulator, which is essential for bacterial viability . The inhibition of WalR leads to a decrease in bacterial growth, demonstrating the significant impact of this compound on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of the WalR response regulator . This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth .
Temporal Effects in Laboratory Settings
Its potent activity in inhibiting bacterial growth suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its role as a WalR response regulator inhibitor suggests that it may interact with enzymes or cofactors involved in bacterial metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Walrycin B involves the formation of a pyrimido[5,4-e][1,2,4]triazine-5,7-dione core structure. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final cyclization: The final step involves cyclization to form the triazine ring, which can be achieved through heating or using cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
Walrycin B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
Walrycin B has a wide range of scientific research applications, including:
Antibacterial research:
Antiviral research: Its inhibitory effects on the SARS-CoV-2 3CL protease make it a candidate for antiviral drug development.
Cell wall metabolism studies: It helps in understanding the regulation of cell wall metabolism and cell division in bacteria.
Drug resistance research: It is used to investigate mechanisms of drug resistance and develop strategies to overcome it.
Comparison with Similar Compounds
Walrycin B is unique due to its dual antibacterial and antiviral activities. Similar compounds include:
Walrycin A: Another inhibitor of the WalR response regulator, but with different structural features.
Toxoflavin: A phytotoxin from Burkholderia glumae, which shares structural similarities with this compound.
Other 3CL protease inhibitors: Compounds that inhibit the SARS-CoV-2 3CL protease, but may not have antibacterial activity.
This compound stands out due to its potent activity against both bacterial and viral targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMPTWWKLKLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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